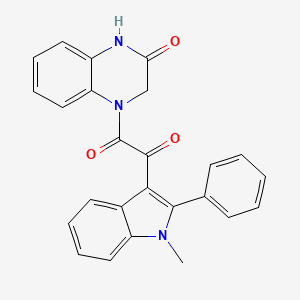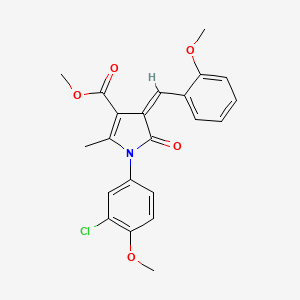![molecular formula C17H17N3O3S3 B11497456 Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B11497456.png)
Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the reaction of o-aminothiophenol with carbon disulfide and an appropriate electrophile.
Thiazole Ring Formation: The thiazole ring is formed by reacting α-haloketones with thiourea.
Coupling Reactions: The benzothiazole and thiazole moieties are coupled through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium hydride, and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and thiazole rings can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of the target molecules .
Comparison with Similar Compounds
ETHYL 2-{2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOL-5-YL}ACETATE can be compared with other thiazole and benzothiazole derivatives:
2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate: Similar in structure but with a thiocyanate group instead of an acetate group.
2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile: Contains a benzonitrile group, offering different chemical properties and biological activities.
Butanedioic acid, (2-benzothiazolylthio)-: Features a butanedioic acid moiety, which may influence its solubility and reactivity.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3S3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S3/c1-3-23-15(22)8-13-10(2)18-16(25-13)20-14(21)9-24-17-19-11-6-4-5-7-12(11)26-17/h4-7H,3,8-9H2,1-2H3,(H,18,20,21) |
InChI Key |
CDXLZKFDARVNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-5-(propan-2-yl)phenoxy]-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497375.png)

![Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate](/img/structure/B11497380.png)
![[1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-](/img/structure/B11497383.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11497390.png)
![2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497393.png)
![methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate](/img/structure/B11497397.png)
![ethyl (2E)-2-[2-(difluoromethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11497406.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497415.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11497422.png)



![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11497440.png)
